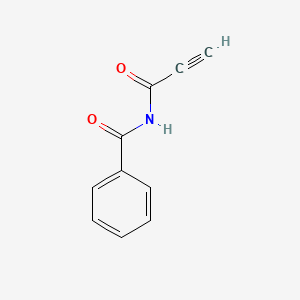
N-(Prop-2-ynoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-ynoyl)benzamide is an organic compound with the molecular formula C10H9NO It is a derivative of benzamide, where the amide nitrogen is substituted with a prop-2-ynoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Prop-2-ynoyl)benzamide typically involves the condensation of benzoic acid with prop-2-yn-1-amine. This reaction can be catalyzed by various agents, including Lewis acids like zirconium tetrachloride (ZrCl4) immobilized on diatomite earth under ultrasonic irradiation . The reaction is carried out under mild conditions, making it an efficient and eco-friendly method.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts. The process is optimized for high yield and purity, often exceeding 98% . The compound is typically stored under inert gas conditions to prevent degradation.
Chemical Reactions Analysis
Types of Reactions: N-(Prop-2-ynoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-ynoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(Prop-2-ynoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(Prop-2-ynoyl)benzamide involves its interaction with cellular pathways that regulate apoptosis. It has been shown to induce apoptosis by activating caspase-9 and releasing cytochrome c into the cytosol . This process is independent of p53 activation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
- N-(Prop-2-yn-1-yl)benzamide
- N-(2-Propyn-1-yl)benzamide
- N-Propargylbenzamide
Comparison: N-(Prop-2-ynoyl)benzamide is unique due to its specific prop-2-ynoyl substitution, which imparts distinct chemical properties and reactivity. Compared to other benzamide derivatives, it exhibits enhanced biological activity and potential therapeutic applications .
Properties
CAS No. |
756488-69-4 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
N-prop-2-ynoylbenzamide |
InChI |
InChI=1S/C10H7NO2/c1-2-9(12)11-10(13)8-6-4-3-5-7-8/h1,3-7H,(H,11,12,13) |
InChI Key |
FDCWYEOQVGYHGX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


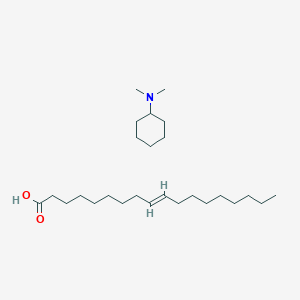
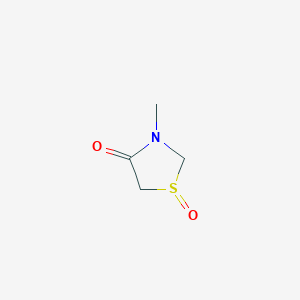
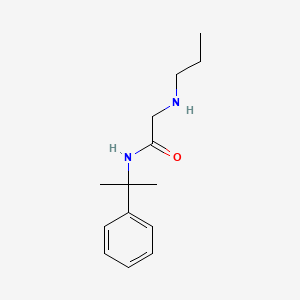
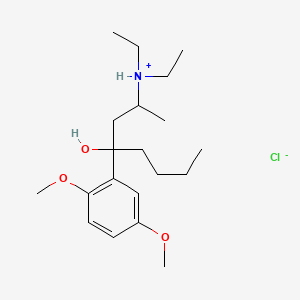

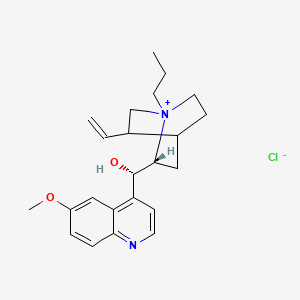
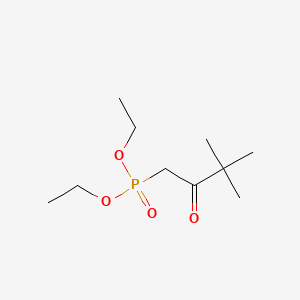
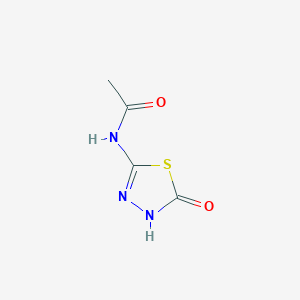

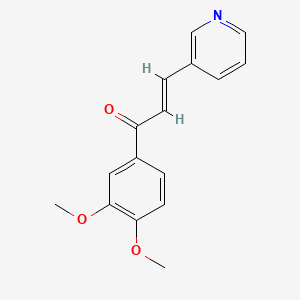
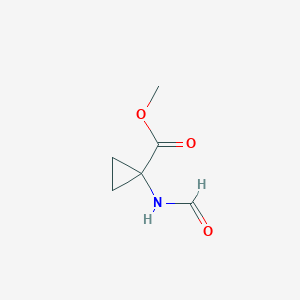
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
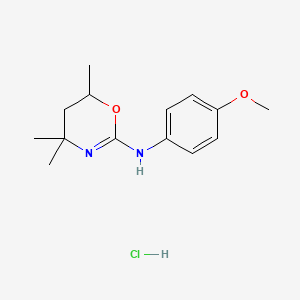
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
